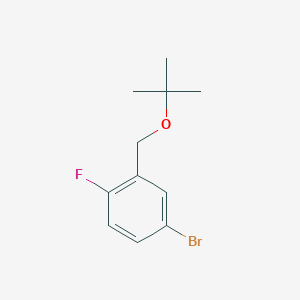
4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene
Descripción general
Descripción
“4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene” is likely a brominated, fluorinated benzene derivative with a tert-butoxymethyl group. It’s part of a class of compounds known as aromatic halides, which are used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions or through the use of boronic esters .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms) with bromine, fluorine, and a tert-butoxymethyl group attached to different carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been reported to have a certain density, boiling point, and molecular weight .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene plays a role in various chemical reactions. For example, it's involved in regioselective ortho-lithiation of fluoroarenes, where deprotonation occurs adjacent to a fluorine atom. This process has been demonstrated with compounds like 1-chloro-4-fluorobenzene, leading to products such as 5-chloro-2-fluorobenzoic acid (Mongin & Schlosser, 1996).
Photofragment Translational Spectroscopy
The compound has been studied in the context of photofragment translational spectroscopy. This research provides insights into the effects of fluorine atom substitution in the molecule. For instance, the study of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene under UV photodissociation revealed details about energy partitioning and reaction mechanisms (Gu et al., 2001).
Polymerization and Material Synthesis
This chemical is also instrumental in the synthesis of materials, such as in the creation of polyamides with flexible main-chain ether linkages. The compound, when reacted with other chemicals, forms polyamides that are noncrystalline, soluble in various solvents, and capable of forming transparent, flexible films with high thermal stability (Hsiao, Yang, & Chen, 2000).
Fluorination Mechanism Studies
The fluorination of aromatic compounds, including those similar to 4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene, has been a subject of research. Studies on the fluorination mechanisms provide insights into chemical processes and potential applications in various fields (Horio et al., 1996).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-1-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPQGBLNUGGCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196143 | |
| Record name | Benzene, 4-bromo-2-[(1,1-dimethylethoxy)methyl]-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704067-00-4 | |
| Record name | Benzene, 4-bromo-2-[(1,1-dimethylethoxy)methyl]-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-2-[(1,1-dimethylethoxy)methyl]-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




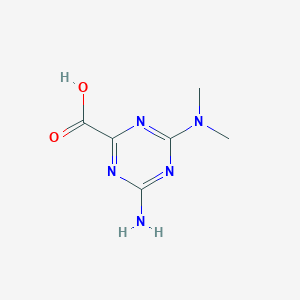

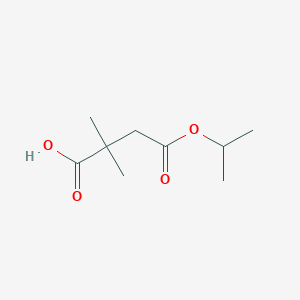
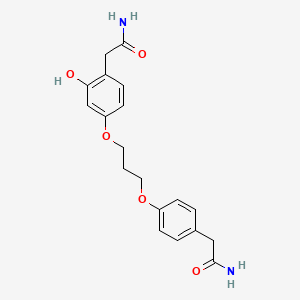
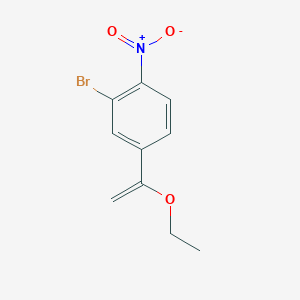




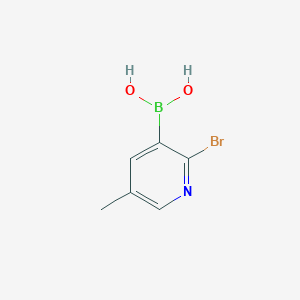


![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)